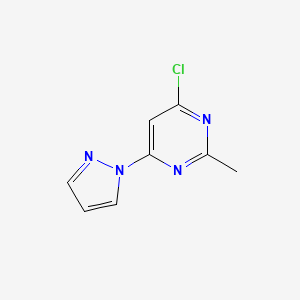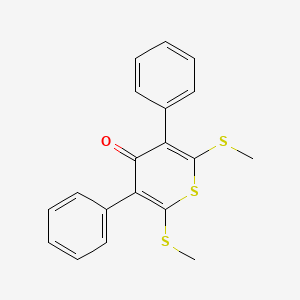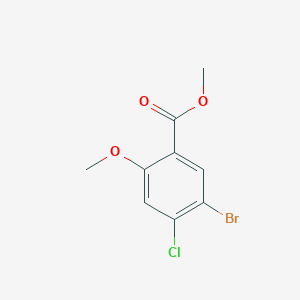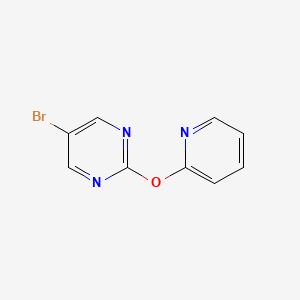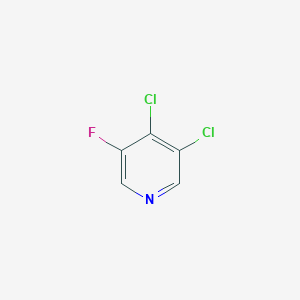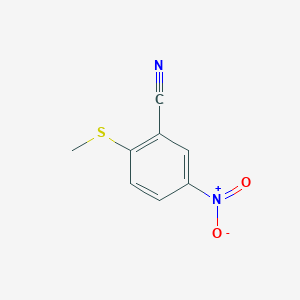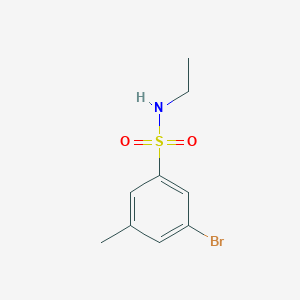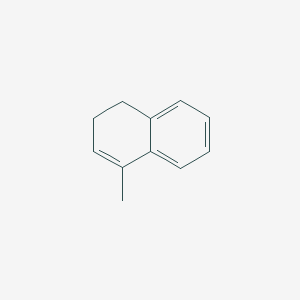
4-Méthyl-1,2-dihydronaphtalène
Vue d'ensemble
Description
4-Methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12 It is a derivative of naphthalene, characterized by the presence of a methyl group at the fourth position and partial hydrogenation at the first and second positions
Applications De Recherche Scientifique
4-Methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are used as fluorescent ligands for studying receptor binding.
Medicine: It exhibits activity as inhibitors of enzymes like Hepatitis C NS5B polymerase, making it a potential candidate for antiviral drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
Dihydronaphthalene derivatives, a class to which this compound belongs, have been found to be potent and selective inhibitors of aldosterone synthase (cyp11b2), a key enzyme involved in the biosynthesis of the hormone aldosterone . They are also used as fluorescent ligands for the estrogen receptor .
Mode of Action
Dihydronaphthalene derivatives are known to interact with their targets, such as the estrogen receptor, by binding to the receptor’s active site, thereby modulating its activity .
Biochemical Pathways
Given that dihydronaphthalene derivatives can inhibit aldosterone synthase (cyp11b2), it can be inferred that they may impact the biosynthesis of aldosterone, a hormone that regulates sodium and potassium balance in the body .
Pharmacokinetics
The molecular weight of the compound is 1442130 , which is within the optimal range for oral bioavailability in drug design
Result of Action
Dihydronaphthalene derivatives have been found to exhibit activity as hepatitis c ns5b polymerase inhibitors
Analyse Biochimique
Biochemical Properties
It is known that dihydronaphthalene derivatives can interact with various enzymes and proteins . For instance, some dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors .
Cellular Effects
It is known that dihydronaphthalene derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that dihydronaphthalene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-Methyl-1,2-dihydronaphthalene in laboratory settings. It is known that dihydronaphthalene derivatives can undergo various reactions, such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation .
Metabolic Pathways
It is known that naphthalene and its derivatives are commonly found in crude oil and oil products, and several Pseudomonas species can degrade naphthalene starting with 1,2 dioxygenation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-1,2-dihydronaphthalene can be synthesized through several methods. One common approach involves the partial hydrogenation of 4-methyl-naphthalene using a suitable catalyst under controlled conditions. Another method includes the cyclization of methylenecyclopropanes via single-electron oxidation or visible light photoredox catalysis .
Industrial Production Methods: In industrial settings, the synthesis of 4-Methyl-1,2-dihydronaphthalene often involves the use of high-pressure hydrogenation reactors and catalysts such as palladium or nickel. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion and high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthols or quinones.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are employed under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Naphthols, quinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Comparaison Avec Des Composés Similaires
1,2-Dihydronaphthalene: Lacks the methyl group at the fourth position.
4-Methyl-naphthalene: Fully aromatic without partial hydrogenation.
Tetrahydronaphthalene: Fully hydrogenated naphthalene ring.
Uniqueness: 4-Methyl-1,2-dihydronaphthalene is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both a methyl group and partial hydrogenation allows for unique interactions in chemical reactions and biological systems .
Propriétés
IUPAC Name |
4-methyl-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACZXFJTTCJDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342484 | |
| Record name | 4-Methyl-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-13-1 | |
| Record name | 1,2-Dihydro-4-methylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIHYDRO-4-METHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS17FP7YF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary photochemical reactions of 4-MDHN under UV irradiation in solution?
A1: When 4-MDHN is irradiated with 254 nm light in hexane solution, it undergoes several photochemical reactions. The major products identified include:
- 2-(o-tolyl)-1,3-butadiene (T13B) []
- 1-methylbenzobicyclo[3.1.0]hex-2-ene (1-MBBH) []
- 1-methyl-1,4-dihydronaphthalene (1-M-1,4-DHN) []
- 1-methyltetralin (1-MT) []
- 1-methylnaphthalene (1-MN) []
Q2: How does the photochemistry of 4-MDHN differ in the gas phase compared to solution?
A2: The gas-phase photochemistry of 4-MDHN, while similar to solution-phase reactions, shows a dependence on vibrational energy levels. The formation of benzocyclobutene derivatives, not observed in solution, is proposed to occur through either a 2+2 cycloaddition of a vibrationally relaxed o-quinodimethane intermediate or a [, ] sigmatropic shift from specific vibrational levels of the excited state (S1 vib) [].
Q3: What is the role of triplet sensitization in the photochemistry of 4-MDHN?
A3: Triplet sensitization experiments, where energy is transferred from a triplet sensitizer to 4-MDHN, primarily yield small amounts of 1-methylnaphthalene (1-MN). This observation suggests that the direct photolysis reactions, leading to the diverse product distribution, primarily occur through singlet excited state chemistry [].
Q4: What analytical techniques were employed to study the photochemical reactions of 4-MDHN?
A4: While the specific analytical techniques are not detailed within the provided abstracts, product identification and quantification in photochemical studies are commonly achieved using techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy. Quantum yield measurements, reported for various products, suggest the use of quantitative analytical methods for determining product formation efficiency [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

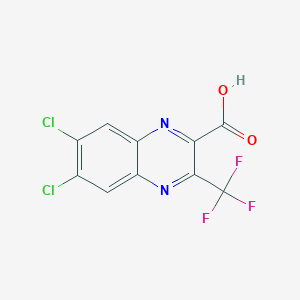
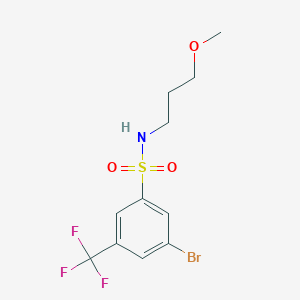
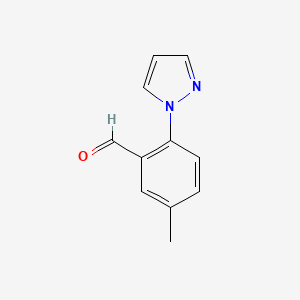
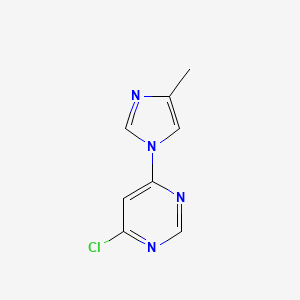


![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)
